![molecular formula C18H18ClN3O2 B2806964 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chloro-2-methoxybenzamide CAS No. 1787914-03-7](/img/structure/B2806964.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chloro-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chloro-2-methoxybenzamide, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer therapy. PP2A inhibitor is a synthetic compound that selectively inhibits protein phosphatase 2A (PP2A), a tumor suppressor protein that plays a crucial role in regulating cell growth, differentiation, and apoptosis.
Scientific Research Applications
FGFR Inhibition for Cancer Therapy
The abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway is associated with several cancers, including breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer. Targeting FGFRs represents a promising strategy for cancer therapy. Research has identified a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, FGFR2, and FGFR3. Among these, compound 4h stands out, exhibiting significant FGFR inhibitory activity (with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively). In vitro studies demonstrate that 4h inhibits breast cancer cell proliferation, induces apoptosis, and suppresses migration and invasion .
Blood Glucose Regulation
Interestingly, some derivatives of this compound have demonstrated efficacy in reducing blood glucose levels. These compounds may find applications in preventing and treating disorders related to elevated plasma blood glucose, such as type 1 diabetes, diabetes due to obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Other Target Research
Beyond FGFR inhibition and blood glucose regulation, 1H-pyrrolo[2,3-b]pyridine derivatives have been explored in other contexts. For instance:
- Researchers have developed 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR4 inhibitors with anti-proliferative activity against Hep3B cells .
- The scaffold of 1H-pyrrolo[2,3-b]pyridine has been investigated in studies related to human neutrophil elastase (HNE) and other targets .
- Uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives have been synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
properties
IUPAC Name |
5-chloro-2-methoxy-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-24-16-6-5-14(19)12-15(16)18(23)21-9-3-10-22-11-7-13-4-2-8-20-17(13)22/h2,4-8,11-12H,3,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGNOYKSBSMLAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

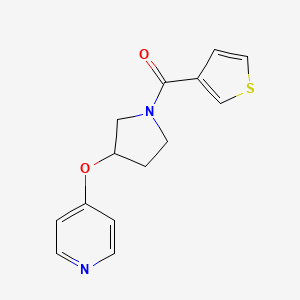
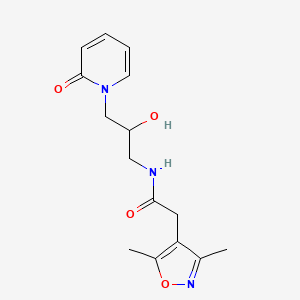
![2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2806884.png)
![1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol](/img/structure/B2806885.png)
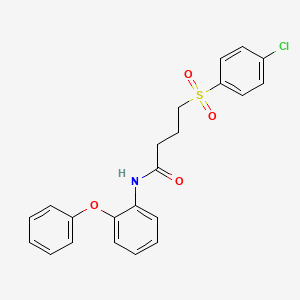

![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide](/img/structure/B2806891.png)

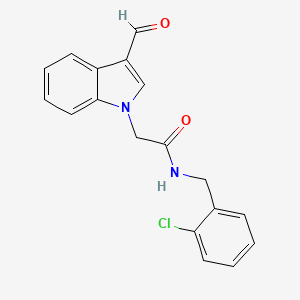
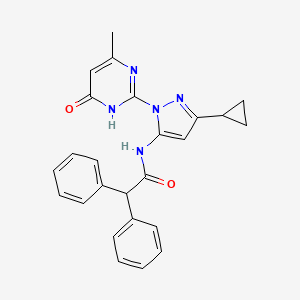
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide](/img/structure/B2806898.png)
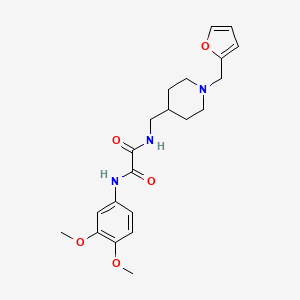
![4-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2806900.png)
